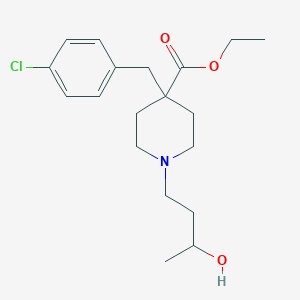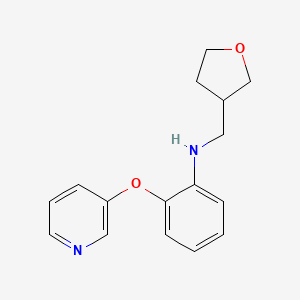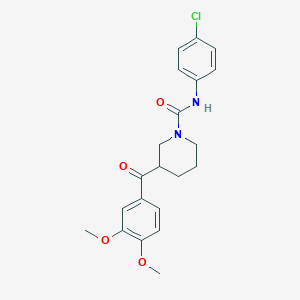![molecular formula C15H19N3 B6043067 N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)
N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine, commonly known as THN-I, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It is a member of the imidazoline family of compounds and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of THN-I is not fully understood, but it is thought to act as an agonist for imidazoline receptors. This activation leads to a variety of downstream effects, including modulation of neurotransmitter release and regulation of ion channel activity. The exact mechanisms by which THN-I exerts its effects are still under investigation.
Biochemical and Physiological Effects
THN-I has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been found to regulate ion channel activity and may have potential use in the treatment of various neurological disorders.
実験室実験の利点と制限
THN-I has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied and characterized, making it a reliable and well-understood tool for scientific research. However, there are also limitations to its use in lab experiments. It may not be suitable for use in certain experimental systems, and its effects may be dependent on the specific experimental conditions.
将来の方向性
There are several potential future directions for research on THN-I. One area of interest is its potential use in the treatment of various neurological disorders, including Parkinson's disease and depression. Another area of research is the development of more selective ligands for imidazoline receptors, which may have improved therapeutic efficacy and reduced side effects. Additionally, further investigation into the mechanism of action of THN-I may lead to a better understanding of imidazoline receptor function and potential therapeutic targets.
合成法
The synthesis of THN-I involves the reaction of 2-bromoethylamine hydrobromide with 1,2,3,4-tetrahydronaphthalene in the presence of sodium hydride and copper powder. The resulting product is then treated with imidazole to produce THN-I. This synthesis method has been extensively studied and optimized for yield and purity.
科学的研究の応用
THN-I has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been its potential use as a ligand for imidazoline receptors. These receptors are involved in a variety of physiological processes, including blood pressure regulation, insulin secretion, and pain perception. THN-I has been found to have high affinity for these receptors and may have potential therapeutic applications in the treatment of various diseases.
特性
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-4-13-9-14(6-5-12(13)3-1)17-8-7-15-10-16-11-18-15/h1-4,10-11,14,17H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNNRMXYGUPEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)


![6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-4-(1,3-thiazol-5-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6043023.png)

![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6043029.png)
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6043051.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)
![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)
![{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]-4-piperidinyl}(2-thienyl)methanol trifluoroacetate (salt)](/img/structure/B6043082.png)
